Taniborbactam hydrochloride, also known as VNRX-5133 hydrochloride, is a novel compound classified as a β-lactamase inhibitor. This compound is primarily developed to combat antibiotic resistance by inhibiting both serine and metallo-β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, including penicillins and cephalosporins. Taniborbactam is particularly significant in treating infections caused by carbapenem-resistant bacteria, where traditional antibiotics are ineffective .
Taniborbactam hydrochloride is synthesized from various chemical precursors through complex organic reactions. It is classified under small molecule drugs and specifically as a β-lactamase inhibitor. The compound has been evaluated in clinical settings for its efficacy against complicated urinary tract infections, pyelonephritis, and hospital-acquired pneumonia .
The synthesis of Taniborbactam hydrochloride involves several key steps:
The entire synthesis pathway has been documented in detailed chemical schemes that outline each reaction step and yield percentages .
Taniborbactam hydrochloride has a molecular formula of and features a complex structure that includes a boron atom integral to its mechanism of action against β-lactamases. The compound's structure allows it to effectively mimic β-lactam antibiotics while inhibiting the enzymes that would typically degrade them .
Taniborbactam undergoes several critical reactions during its synthesis, including:
Taniborbactam acts by irreversibly binding to β-lactamase enzymes, thereby preventing them from hydrolyzing β-lactam antibiotics. This mechanism restores the efficacy of these antibiotics against resistant bacterial strains. The binding involves covalent interactions with active-site residues in the enzyme, which are critical for its catalytic function .
Relevant analyses indicate that Taniborbactam maintains its structural integrity under various conditions, which is essential for its effectiveness as a therapeutic agent .
Taniborbactam hydrochloride is primarily used in clinical settings as a co-administration with β-lactam antibiotics like cefepime to enhance their effectiveness against resistant bacterial infections. Its applications extend to:
β-lactamase-mediated resistance has progressively undermined antibiotic efficacy since penicillin's introduction. The first plasmid-encoded β-lactamase (TEM-1) emerged in 1965, followed by extended-spectrum β-lactamases (ESBLs) in the 1980s that hydrolyzed third-generation cephalosporins [9]. By the 2000s, carbapenemases (e.g., KPC, NDM, VIM) had evolved, with metallo-β-lactamases posing particular challenges due to their zinc-dependent mechanisms and resistance to existing inhibitors [7]. This evolutionary arms race necessitated new inhibitor classes:
The global dissemination of New Delhi metallo-β-lactamase (NDM-1) after 2008 created therapeutic crises, with >16% of U.S. carbapenem-resistant Enterobacterales (CRE) isolates producing MBLs by 2019 [5] [9]. This resistance evolution directly motivated taniborbactam’s development to rescue last-resort β-lactams like cefepime [2] [4].
β-lactamases are classified mechanistically by their catalytic sites and inhibitor susceptibility:
Table 1: Key β-Lactamase Classes and Taniborbactam’s Inhibitory Profile
Ambler Class | Catalytic Mechanism | Representative Enzymes | Prior Inhibitor Susceptibility | Taniborbactam IC₅₀ (nM)* |
---|---|---|---|---|
A (Serine) | Covalent acyl-enzyme intermediate | KPC-2, CTX-M-15 | Avibactam, clavulanate | 8–30 [2] [6] |
B (Metallo) | Zinc-dependent hydrolysis | NDM-1, VIM-2 | None | 20–530 [2] [7] |
C (Serine) | Acyl-enzyme with slow turnover | AmpC, PDC | Avibactam | 32 [6] [9] |
D (Serine) | Oxacillinases with carbapenemase activity | OXA-48 | Limited (avibactam weak) | 42 [6] [7] |
*Data from biochemical assays using purified enzymes [6]
Serine-β-lactamases (Classes A, C, D) utilize an active-site serine nucleophile to hydrolyze the β-lactam ring via a covalent acyl-enzyme intermediate. Taniborbactam acts as a reversible covalent inhibitor with slow dissociation rates (half-life: 30–105 minutes), forming stable complexes that block the enzyme’s active site [2] [9]. Kinetic studies demonstrate second-order rate constants (k₂/Kᵢ) of 10⁴–10⁵ M⁻¹s⁻¹ for serine enzymes like KPC-2 and CTX-M-15 [2].
Metallo-β-lactamases (Class B) employ one or two zinc ions to activate water molecules for β-lactam hydrolysis. Unlike serine enzymes, they do not form covalent intermediates, rendering traditional inhibitors ineffective. Taniborbactam functions as a competitive inhibitor for MBLs, with inhibitor constant (Kᵢ) values of 0.019–0.081 μM by mimicking the transition state structure and chelating zinc ions [2] [7]. Structural analyses reveal taniborbactam exploits conserved residues in the MBL active site, though it shows reduced potency against IMP-type enzymes [7] [9].
Carbapenem-resistant Enterobacterales (CRE) and multidrug-resistant Pseudomonas aeruginosa (MDR-PA) represent critical unmet needs, causing >35,000 annual U.S. deaths [5]. Resistance mechanisms severely limit treatment options:
Table 2: Resistance Burden and Taniborbactam’s Impact on Susceptibility
Pathogen & Resistance Mechanism | Resistance Rate (%) | First-Line Therapies | Cefepime MIC₉₀ (μg/mL) | Cefepime + Taniborbactam MIC₉₀ (μg/mL) | Fold Reduction |
---|---|---|---|---|---|
K. pneumoniae (NDM/VIM) | 16–18 [5] | Polymyxins, tigecycline | >256 [7] | 4–16 [7] [8] | ≥64 [7] |
P. aeruginosa (MBL-positive) | 32 [7] | Ceftolozane-tazobactam* | >128 [7] | 4–8 [7] | ≥32 [7] |
E. coli (KPC-3) | 24 [1] | Meropenem-vaborbactam | 128 [1] | 4 [1] | 32 [1] |
*Often inactive against MBL producers [7]
Taniborbactam overcomes these limitations by restoring β-lactam activity. In microbiological studies, it reduced cefepime MICs by 128–1024-fold against MBL-producing Enterobacterales and 32-fold against MDR-PA [2] [7]. Phase 3 clinical data (CERTAIN-1 trial, NCT03840148) demonstrated taniborbactam-enhanced cefepime achieved 70.6% composite cure in complicated UTIs caused by resistant pathogens, surpassing meropenem (58.0%; p=0.009) [8]. This positions taniborbactam to address the global AMR crisis projected to cause 10 million annual deaths by 2050 [5].
Compound Information Table
Property | Value |
---|---|
Systematic Name | (3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid hydrochloride |
Synonyms | VNRX-5133 hydrochloride, Taniborbactam HCl |
CAS Number | 2244235-49-0 |
Molecular Formula | C₁₉H₂₉BClN₃O₅ (hydrochloride salt)* |
Molecular Weight | 462.18 g/mol (hydrochloride) |
IUPAC Name | (3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid hydrochloride |
Chemical Structure | Bicyclic boronate with cyclohexyl-ethylamine side chain [6] |
Mechanism | Pan-spectrum β-lactamase inhibitor (serine and metallo-enzymes) [2] [9] |
*Base compound C₁₉H₂₈BN₃O₅ (389.26 g/mol) [6]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7